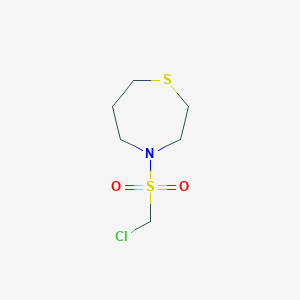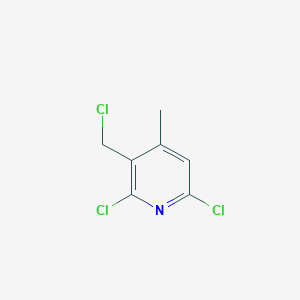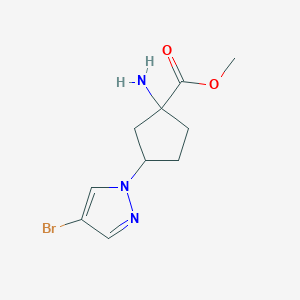![molecular formula C14H13NO2 B15314635 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is an organic compound that features both an epoxide group and a pyridine ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as organic synthesis, materials science, and pharmaceuticals due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine typically involves the reaction of 4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated products.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, and primary amines are used under mild to moderate conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridine derivatives depending on the nucleophile used.
科学研究应用
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive epoxide group.
作用机制
The mechanism of action of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine involves its interaction with molecular targets through its epoxide and pyridine functional groups. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to downstream effects in cellular pathways.
相似化合物的比较
Similar Compounds
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar in structure but contains two epoxide groups.
4-{4-[(Oxiran-2-yl)methoxy]phenyl}butan-2-one: Contains a ketone group instead of a pyridine ring.
2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: Contains an acetamide group instead of a pyridine ring.
Uniqueness
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is unique due to the presence of both an epoxide group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
4-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
InChI |
InChI=1S/C14H13NO2/c1-3-13(16-9-14-10-17-14)4-2-11(1)12-5-7-15-8-6-12/h1-8,14H,9-10H2 |
InChI 键 |
BFYWBRABUHDSGF-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)


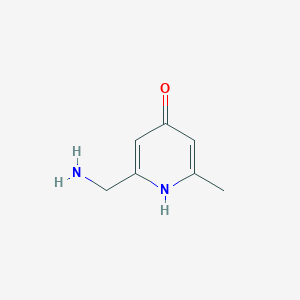
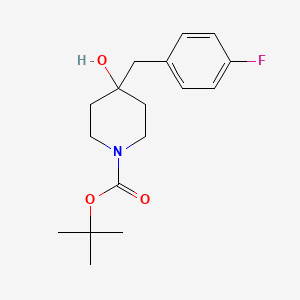
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
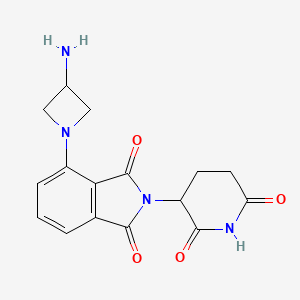
![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)
